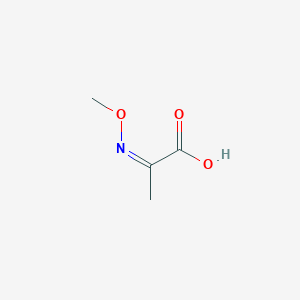
(Z)-2-(Methoxyimino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(Methoxyimino)propanoic acid is an organic compound with the molecular formula C4H7NO3 It is characterized by the presence of a methoxyimino group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Methoxyimino)propanoic acid can be achieved through several methods. One common approach involves the reaction of propanoic acid derivatives with methoxyamine under specific conditions to introduce the methoxyimino group. The reaction typically requires the presence of a base to facilitate the formation of the imino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product.
化学反応の分析
Types of Reactions
(Z)-2-(Methoxyimino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxyimino group to an amine group.
Substitution: The methoxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted propanoic acids, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(Z)-2-(Methoxyimino)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and intermediates.
作用機序
The mechanism of action of (Z)-2-(Methoxyimino)propanoic acid involves its interaction with specific molecular targets. The methoxyimino group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(Methoxymethoxy)propanoic acid
- α,β-Unsaturated carbonyl compounds
Uniqueness
(Z)-2-(Methoxyimino)propanoic acid is unique due to its methoxyimino group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
生物活性
(Z)-2-(Methoxyimino)propanoic acid, a compound with the molecular formula C4H7NO3, has garnered attention due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C4H7NO3
- Molecular Weight : 115.1 g/mol
The compound features a methoxyimino group attached to a propanoic acid backbone, which is hypothesized to play a role in its biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby potentially reducing oxidative stress.
- Anti-inflammatory Effects : It modulates cytokine release, impacting inflammatory pathways.
- Antimicrobial Properties : Preliminary studies suggest activity against various bacterial strains.
- Cytokine Modulation : Studies demonstrate that this compound can influence the secretion of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, in peripheral blood mononuclear cells (PBMCs), the compound inhibited IFN-γ release by 44-79% at high doses, indicating significant immunomodulatory effects .
- Antioxidant Mechanism : The presence of the methoxyimino group is believed to contribute to its ability to neutralize reactive oxygen species (ROS), thus protecting cells from oxidative damage.
- Antimicrobial Action : The compound has shown effectiveness against specific bacterial strains in vitro, suggesting potential applications in treating infections .
Cytokine Release Study
A study evaluated the effects of this compound on cytokine release in PBMC cultures stimulated with lipopolysaccharides (LPS). The results are summarized in Table 1.
| Compound | Dose (µg/mL) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IFN-γ Inhibition (%) |
|---|---|---|---|---|
| Control | - | - | - | - |
| This compound | 100 | 65 | 50 | 79 |
| Ibuprofen | 100 | 70 | 60 | 75 |
This table illustrates the significant inhibition of pro-inflammatory cytokines by the compound compared to controls.
Metabolomics Analysis
A metabolomics study identified this compound among other metabolites in patients with liver failure. The findings indicated elevated levels of this compound in liver failure patients compared to healthy controls, suggesting a potential biomarker role or therapeutic relevance .
Discussion
The biological activity of this compound is promising, particularly in the realms of anti-inflammatory and antioxidant applications. Its ability to modulate cytokine release positions it as a candidate for further research in treating inflammatory diseases. Additionally, its antimicrobial properties warrant exploration for therapeutic uses against infections.
特性
分子式 |
C4H7NO3 |
|---|---|
分子量 |
117.10 g/mol |
IUPAC名 |
(2Z)-2-methoxyiminopropanoic acid |
InChI |
InChI=1S/C4H7NO3/c1-3(4(6)7)5-8-2/h1-2H3,(H,6,7)/b5-3- |
InChIキー |
NOGDCTMYKWGZPZ-HYXAFXHYSA-N |
異性体SMILES |
C/C(=N/OC)/C(=O)O |
正規SMILES |
CC(=NOC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















